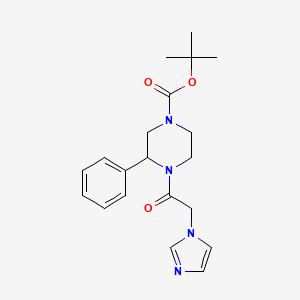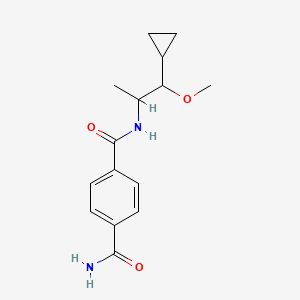
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a carboxamide group and a cyclopropylmethoxypropan-2-yl group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. Key steps may include:
Nitration of Benzene: To introduce the nitro group, benzene is nitrated using concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Cyclopropylmethoxypropan-2-yl Group Addition: The cyclopropylmethoxypropan-2-yl group is introduced through a substitution reaction, often involving the use of a suitable alkylating agent.
Carboxamide Formation: The final step involves converting the amine group to a carboxamide group using reagents like carbonyldiimidazole (CDI) or carbonyl chloride (phosgene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production, focusing on cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions: 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Derivatives with different substituents on the benzene ring or other parts of the molecule.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: Medicine: The compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or analgesic agent. Industry: It may find use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
作用機序
The mechanism by which 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
4-(1-methoxypropan-2-yl)-3-methylaniline:
4-[(1-methoxypropan-2-yl)amino]cyclohexan-1-ol:
Uniqueness: 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(13(20-2)10-3-4-10)17-15(19)12-7-5-11(6-8-12)14(16)18/h5-10,13H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRRCBSWFFDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)OC)NC(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
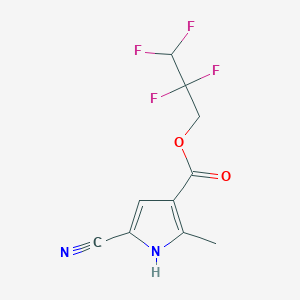
![N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine](/img/structure/B6975715.png)
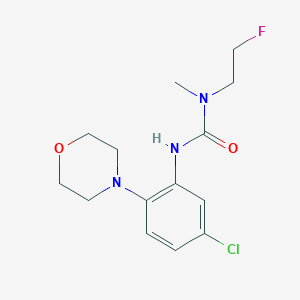
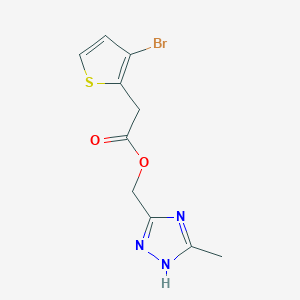
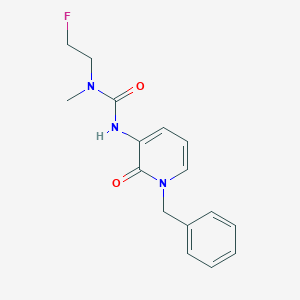
![1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(oxolan-3-yl)phenyl]urea](/img/structure/B6975733.png)
![2-(2-hydroxyethyl)-N-[4-(2-methylpropanoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6975735.png)
![Tert-butyl 2-[3-(butanoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B6975754.png)
![tert-butyl N-[[2-[(2R)-2-hydroxypropanoyl]-8-oxa-2-azaspiro[4.5]decan-4-yl]methyl]carbamate](/img/structure/B6975761.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6975763.png)
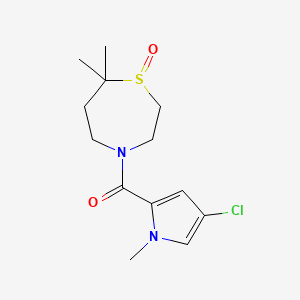
![tert-butyl (2R)-2-[(4-methoxycarbonyloxan-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975780.png)
![Tert-butyl 2-[(3-methylbut-2-enoylamino)methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B6975801.png)
